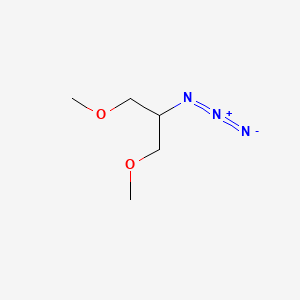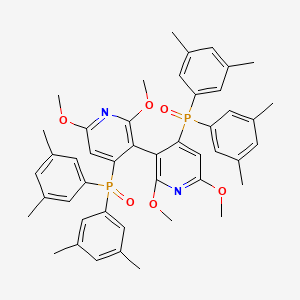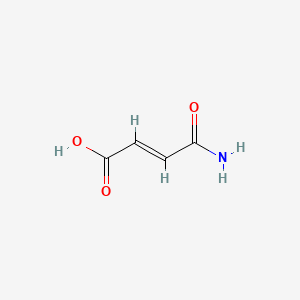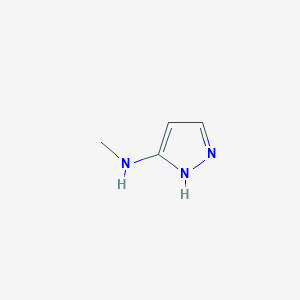
2-Azido-1,3-dimethoxypropane
概要
説明
2-Azido-1,3-dimethoxypropane is a chemical compound with the molecular formula C5H11N3O2. . This compound is characterized by the presence of an azide group (-N3) attached to a 1,3-dimethoxypropane backbone, making it a valuable intermediate in organic synthesis and a useful reagent in bioorthogonal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-Azido-1,3-dimethoxypropane can be synthesized through a practical one-pot synthesis directly from alcohols. The process involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The one-pot synthesis method mentioned above can be adapted for industrial production with appropriate scaling and optimization of reaction conditions.
化学反応の分析
Types of Reactions
2-Azido-1,3-dimethoxypropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly in the [3+2] cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide (NaN3): Used in the synthesis of this compound.
Triphenylphosphine (PPh3): Acts as a reducing agent in the synthesis process.
Iodine (I2): Facilitates the formation of the azide group.
Dimethyl Sulfoxide (DMSO): Solvent used in the synthesis process.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Amines: Formed through the reduction of the azide group.
科学的研究の応用
2-Azido-1,3-dimethoxypropane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Azido-1,3-dimethoxypropane primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. In click chemistry, the azide group undergoes a [3+2] cycloaddition with alkynes to form triazoles, a reaction that is both rapid and highly specific . This makes it a valuable tool for bioorthogonal labeling and tracking of biomolecules in biological systems.
類似化合物との比較
Similar Compounds
2-Azido-1,3-dimethylimidazolinium chloride: Another azide compound used in diazo-transfer reactions.
2-Azido-4,6-dimethoxy-1,3,5-triazine: A stable and efficient diazo-transfer reagent.
Phenyl Azide: An organic azide used in various organic synthesis reactions.
Uniqueness
2-Azido-1,3-dimethoxypropane is unique due to its specific structure, which combines the azide group with a 1,3-dimethoxypropane backbone. This structure imparts unique reactivity and makes it particularly useful in click chemistry and bioorthogonal applications. Its ability to undergo a wide range of chemical reactions and its versatility in scientific research further highlight its uniqueness compared to other similar compounds .
特性
IUPAC Name |
2-azido-1,3-dimethoxypropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-9-3-5(4-10-2)7-8-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNICEVMXGFIDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309581 | |
| Record name | 2-Azido-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453548-89-5 | |
| Record name | 2-Azido-1,3-dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453548-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B3425625.png)












![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)
